N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine
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Overview
Description
N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine: is a heterocyclic compound that contains a thiatriazole ring substituted with a 3-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine typically involves the formation of the thiatriazole ring followed by the introduction of the 3-bromophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromoaniline with thiocarbonyl compounds under acidic conditions can yield the desired thiatriazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The thiatriazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: It can be used in the design of new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties .
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-(3-Bromophenyl)-1,2,4-triazole: This compound shares a similar core structure but lacks the sulfur atom present in the thiatriazole ring.
N-(3-Bromophenyl)-1,2,3-thiadiazole: This compound has a similar sulfur-containing ring but differs in the arrangement of nitrogen atoms.
Uniqueness: N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine is unique due to the presence of the thiatriazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3-bromophenyl)thiatriazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4S/c8-5-2-1-3-6(4-5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXICBOGDNJLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NN=NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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